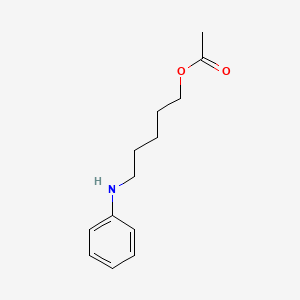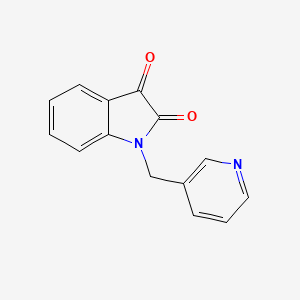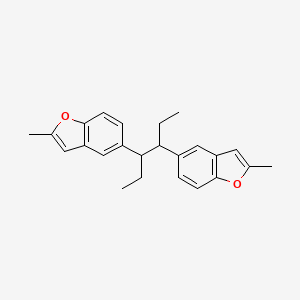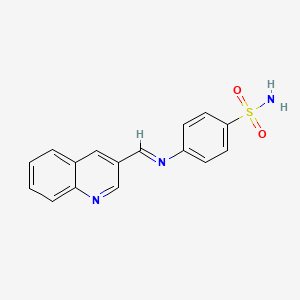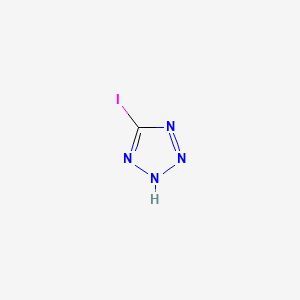![molecular formula C11H11Cl2N5 B14005184 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 7402-47-3](/img/structure/B14005184.png)
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichlorophenethylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted triazine derivatives
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,4-Diamino-6-(2,4-dichlorophenyl)-1,3,5-triazine
- 2,4-Diamino-6-(3,4-dichlorophenyl)-1,3,5-triazine
- 2,4-Diamino-6-(2,3-dichlorophenyl)-1,3,5-triazine
Uniqueness
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the specific positioning of the dichlorophenyl group and the ethyl chain, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
7402-47-3 |
|---|---|
分子式 |
C11H11Cl2N5 |
分子量 |
284.14 g/mol |
IUPAC 名称 |
6-[2-(3,4-dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11Cl2N5/c12-7-3-1-6(5-8(7)13)2-4-9-16-10(14)18-11(15)17-9/h1,3,5H,2,4H2,(H4,14,15,16,17,18) |
InChI 键 |
SDSMGDMSHGREHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC2=NC(=NC(=N2)N)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
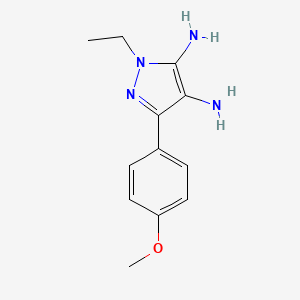
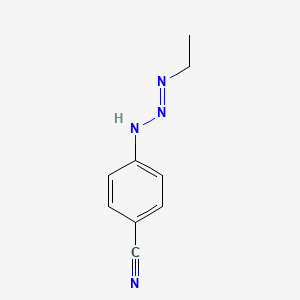
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
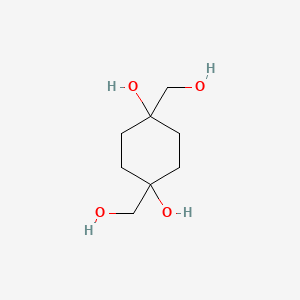
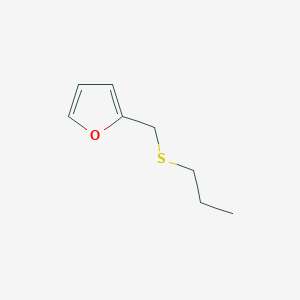
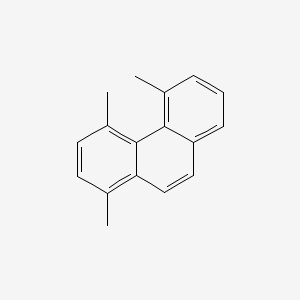

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
